![molecular formula C21H20N2O3 B12992307 2-[1-(3,4-Dimethoxy-phenyl)-3-oxo-3-p-tolyl-propyl]-malononitrile](/img/structure/B12992307.png)
2-[1-(3,4-Dimethoxy-phenyl)-3-oxo-3-p-tolyl-propyl]-malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(3,4-Dimethoxyphenyl)-3-oxo-3-(p-tolyl)propyl)malononitrile is an organic compound characterized by the presence of a malononitrile group attached to a propyl chain, which is further substituted with a 3,4-dimethoxyphenyl and a p-tolyl group
Preparation Methods
The synthesis of 2-(1-(3,4-Dimethoxyphenyl)-3-oxo-3-(p-tolyl)propyl)malononitrile typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the intermediate chalcone: This is achieved by the condensation of 3,4-dimethoxyacetophenone with p-tolualdehyde in the presence of a base such as sodium hydroxide.
Michael addition: The intermediate chalcone undergoes a Michael addition with malononitrile in the presence of a catalyst to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
2-(1-(3,4-Dimethoxyphenyl)-3-oxo-3-(p-tolyl)propyl)malononitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the malononitrile group, where nucleophiles such as amines or thiols can replace the nitrile groups, forming new derivatives.
Scientific Research Applications
2-(1-(3,4-Dimethoxyphenyl)-3-oxo-3-(p-tolyl)propyl)malononitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is investigated for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-(3,4-Dimethoxyphenyl)-3-oxo-3-(p-tolyl)propyl)malononitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar compounds to 2-(1-(3,4-Dimethoxyphenyl)-3-oxo-3-(p-tolyl)propyl)malononitrile include other malononitrile derivatives with different substituents on the phenyl and propyl groups These compounds may exhibit similar chemical reactivity but differ in their biological activities and applications
Properties
Molecular Formula |
C21H20N2O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3-oxopropyl]propanedinitrile |
InChI |
InChI=1S/C21H20N2O3/c1-14-4-6-15(7-5-14)19(24)11-18(17(12-22)13-23)16-8-9-20(25-2)21(10-16)26-3/h4-10,17-18H,11H2,1-3H3 |
InChI Key |
NXYJRFHKWDBBNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC(=C(C=C2)OC)OC)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


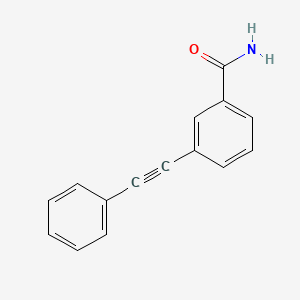
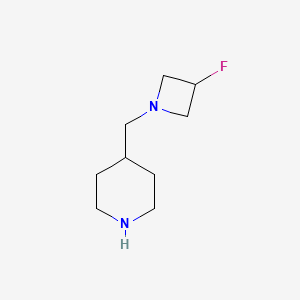
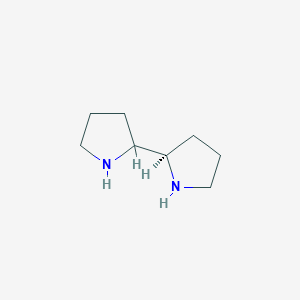
![2-Fluoro-3'-formyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12992242.png)

![tert-Butyl (S)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12992260.png)
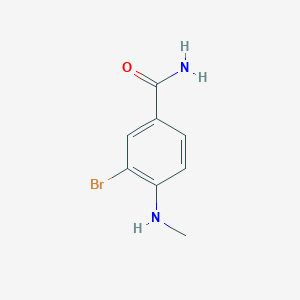
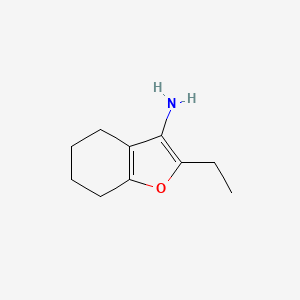

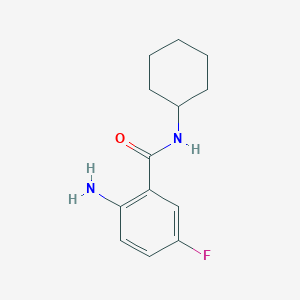

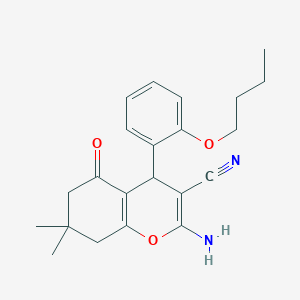
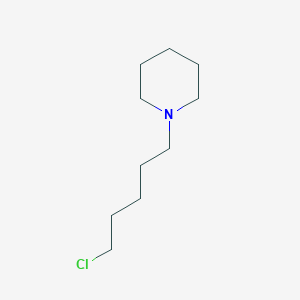
![tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12992325.png)
